(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol
Description
(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₈H₅BrF₄O and a molecular weight of 273.02 g/mol . Its structure features a benzene ring substituted with bromine (position 5), fluorine (position 2), and a trifluoromethyl group (position 4), with a hydroxymethyl (-CH₂OH) moiety at position 1. Key physical properties include:
- Boiling point: 252.9 ± 35.0 °C (predicted)
- Density: 1.737 ± 0.06 g/cm³ (predicted)
- pKa: 13.47 ± 0.10 (predicted)
This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance metabolic stability and bioavailability.
Properties
IUPAC Name |
[5-bromo-2-fluoro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-6-1-4(3-14)7(10)2-5(6)8(11,12)13/h1-2,14H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUQXBZFJPBBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Bromination of Fluorinated Trifluoromethylphenyl Derivatives
The introduction of bromine at the para-position relative to the trifluoromethyl group requires careful control of directing effects. In a method adapted from CN104529735A, bromination of 2-fluoro-4-(trifluoromethyl)benzoic acid using nitric acid and silver nitrate at 60–80°C achieves 85% yield of 5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid. The silver nitrate acts as a catalyst to enhance electrophilic aromatic substitution, while the trifluoromethyl group’s strong electron-withdrawing effect directs bromination to the activated para position.
Table 1: Bromination Reagents and Yields
Alternative Bromination Routes
N-Bromosuccinimide (NBS) under UV light in acetonitrile offers moderate yields (68%) but requires stringent light exclusion to prevent radical side reactions. Industrial protocols favor continuous flow reactors with in-line quenching to minimize over-bromination, achieving 89% purity post-crystallization.
Hydroxymethyl Group Introduction
Reduction of Benzaldehyde Intermediates
The hydroxymethyl group is introduced via reduction of a formylated precursor. For example, 5-bromo-2-fluoro-4-(trifluoromethyl)benzaldehyde is reduced using sodium borohydride (NaBH₄) in methanol at 0°C, yielding 92% of the target methanol. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) provides higher reactivity (95% yield) but poses safety risks due to exothermic side reactions.
Direct Hydroxymethylation via Grignard Reagents
An alternative route involves reacting 5-bromo-2-fluoro-4-(trifluoromethyl)phenylmagnesium bromide with formaldehyde. This one-pot method, conducted at −78°C in THF, achieves 78% yield but requires anhydrous conditions to prevent proto-debromination.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance bromination kinetics but increase side reactions with trifluoromethyl groups. Dichloromethane (DCM) balances reactivity and selectivity, enabling 80% conversion at 50°C. For reductions, methanol’s protic nature stabilizes intermediates, whereas THF improves LiAlH₄ solubility.
Catalytic Enhancements
Silver nitrate’s role in bromination is critical; substituting with H₂SO₄ reduces yields to 62% due to incomplete electrophilic activation. Pd/C catalysts in hydrogenation steps are avoided due to potential dehalogenation of the bromine substituent.
Industrial-Scale Synthesis
Continuous Flow Reactor Systems
Scaled production employs continuous flow reactors with residence times <2 minutes to prevent thermal degradation. A patented system (VC13658445) couples bromination and reduction modules, achieving 87% overall yield at 100 kg/batch.
Purification Techniques
Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) or recrystallization from ethanol/water (3:1). Industrial facilities prefer melt crystallization at −20°C to isolate >99% pure product.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency and Scalability
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| HNO₃/AgNO₃ → NaBH₄ | 3 | 78 | 98 | High (patented) |
| NBS → LiAlH₄ | 2 | 65 | 95 | Moderate |
| Grignard → Formaldehyde | 2 | 68 | 97 | Low (moisture-sensitive) |
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine and fluorine groups can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)aldehyde or (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)carboxylic acid.
Scientific Research Applications
Structure and Composition
The compound features:
- Bromine and fluorine substituents on the phenyl ring.
- A trifluoromethyl group, which enhances its lipophilicity and metabolic stability.
- A hydroxymethyl (-CH2OH) functional group that contributes to its reactivity.
Physical Properties
- Molecular Formula : C8H5BrF4O
- Molecular Weight : 273.02 g/mol
- Boiling Point : Specific boiling point data is not widely available but can be inferred from similar compounds.
Pharmaceutical Development
(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol is primarily explored as an intermediate in drug synthesis . The presence of halogen atoms often enhances the biological activity of compounds, making them suitable candidates for drug development. Preliminary studies suggest that derivatives of this compound may exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for antibiotic development.
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific metabolic pathways, suggesting this compound may also have anticancer potential.
Material Science
In material science, the compound is utilized in the development of advanced materials due to its unique chemical properties. It can serve as:
- A building block for the synthesis of polymers and resins with enhanced thermal and chemical stability.
- An additive in coatings and specialty chemicals designed for specific industrial applications.
Biological Research
Research into the biological activity of this compound has indicated potential interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism, which is a valuable property in drug design.
- Receptor Modulation : Interaction with cellular receptors could influence signaling pathways involved in cell growth and apoptosis.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial effects of halogenated phenols, including derivatives of this compound. Results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.
Case Study 2: Anticancer Research
Another study focused on the anticancer properties of similar phenolic compounds demonstrated that these compounds could induce apoptosis in cancer cells through oxidative stress mechanisms. This finding supports further investigation into this compound as a potential anticancer agent.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol involves its interaction with molecular targets through its functional groups. The bromine, fluorine, and trifluoromethyl groups can participate in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
Below is a comparative analysis of the target compound and its analogs, focusing on substituent positions, molecular properties, and functional differences.
Key Differences and Implications
Substituent Effects
- In contrast, (3-Bromo-5-(trifluoromethyl)phenyl)methanol has CF₃ at position 5, altering electronic distribution .
- Halogen Type and Position: Replacing fluorine (target) with chlorine in (5-Bromo-2-chloro-4-fluorophenyl)methanol increases molecular weight and introduces stronger σ-electron withdrawal, which may enhance electrophilic substitution rates .
- Functional Group Variations: The phenolic -OH in 5-Bromo-2-(trifluoromethyl)phenol is significantly more acidic (pKa ~10) than the hydroxymethyl group in the target (pKa ~13.47), influencing deprotonation and hydrogen-bonding capabilities .
Physicochemical Properties
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The trifluoromethyl group in the target and its analogs is a hallmark of kinase inhibitors and antiviral agents, where fluorine enhances metabolic stability .
- Agrochemical Uses: Chlorinated analogs (e.g., (5-Bromo-2-chloro-4-fluorophenyl)methanol) may serve as precursors to herbicides, leveraging halogenated aromatics’ stability .
- Material Science : High-density derivatives (e.g., target’s predicted density: 1.737 g/cm³) could be explored in liquid crystals or polymers .
Biological Activity
(5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Chemical Formula : C8H5BrF4O
- Molecular Weight : 287.02 g/mol
- CAS Number : 118010525
- SMILES Notation : BrC1=CC(C(C(C1)F)=O)F(C(F)(F)C)=O
This structure includes a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.
1. Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups can exhibit enhanced antimicrobial properties. For instance, studies have shown that trifluoromethyl-substituted phenols can significantly inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is believed to modulate signaling pathways involved in inflammation, such as the NF-kB pathway. In vitro studies have demonstrated that similar compounds can reduce the expression of pro-inflammatory cytokines, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer activity. Compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . Further research is needed to elucidate the specific mechanisms by which this compound may exert its effects on cancer cell lines.
Case Study 1: Trifluoromethyl Compounds in Cancer Therapy
A study published in Journal of Medicinal Chemistry explored a series of trifluoromethyl-containing compounds for their anticancer activity. The results indicated that modifications at the phenolic ring significantly influenced cytotoxicity against various cancer cell lines. Specifically, compounds with a trifluoromethyl group at the para position exhibited enhanced potency compared to their non-fluorinated counterparts .
Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the inhibition of specific enzymes involved in inflammatory responses. The study found that this compound effectively inhibited lipoxygenase activity, leading to a decrease in leukotriene synthesis, which is crucial in asthma and allergic reactions .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the common synthetic routes for (5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl)methanol?
The compound is typically synthesized via halogenation or cross-coupling reactions. For example, Suzuki-Miyaura coupling using boronic acid intermediates (e.g., [5-Bromo-2-fluoro-4-(trifluoromethyl)phenyl]boronic acid) with appropriate substrates under palladium catalysis can introduce substituents. Alternatively, nucleophilic substitution on pre-functionalized aromatic rings (e.g., bromo-fluoro-trifluoromethyl precursors) using methanol derivatives under controlled conditions is feasible. Reaction optimization often involves inert atmospheres (N₂), polar aprotic solvents like DMF, and temperature modulation .
Q. What purification methods are effective for isolating this compound?
Reverse-phase column chromatography (C18 stationary phase with acetonitrile/water gradients) is widely used for high-purity isolation, as demonstrated in multi-step syntheses of structurally similar fluorinated aromatics. Recrystallization from methanol or methanol-toluene azeotropes is also effective for removing unreacted starting materials or byproducts .
Q. How is the compound characterized post-synthesis?
Characterization relies on:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and functional groups.
- Mass Spectrometry (MS) : High-resolution MS (e.g., exact mass ≈ 245.99 Da) verifies molecular composition .
- Elemental Analysis : Validates purity and stoichiometry.
- HPLC/GC : Monitors purity and identifies impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in halogenation or coupling steps?
Low yields often arise from competing side reactions (e.g., dehalogenation or over-functionalization). Strategies include:
- Solvent Selection : DMF enhances solubility of aromatic intermediates, while methanol aids in stabilizing the methanol moiety.
- Catalyst Tuning : Palladium catalysts with bulky ligands (e.g., SPhos) improve coupling efficiency.
- Temperature Control : Stepwise heating (e.g., room temperature to 50°C) minimizes thermal decomposition .
Q. How should contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be resolved?
Contradictions may stem from regioisomeric byproducts or residual solvents. Use 2D NMR (COSY, HSQC) to assign ambiguous signals. LC-MS hyphenation identifies low-abundance impurities, such as bromine-loss products or trifluoromethyl group degradation. Cross-validate with synthetic intermediates (e.g., boronic acid precursors) to trace inconsistencies .
Q. What strategies enable selective functionalization of the methanol group without affecting other substituents?
Protecting groups (e.g., silyl ethers or benzyl groups) are critical. For example, TBS protection of the methanol moiety allows subsequent halogenation or coupling at the bromo/fluoro sites. Deprotection under mild acidic conditions (e.g., TBAF in THF) regenerates the hydroxyl group .
Q. How can researchers mitigate hazards associated with handling this compound?
- Storage : Store at 0–6°C in airtight containers to prevent moisture absorption or decomposition.
- Safety Protocols : Use PPE (gloves, goggles) and work in fume hoods due to potential irritancy from bromo/fluoro groups.
- Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines .
Applications in Academic Research
Q. What role does this compound play in medicinal chemistry or drug discovery?
It serves as a key intermediate in synthesizing kinase inhibitors or fluorinated bioactive molecules. For example, derivatives with similar substitution patterns are used in fragment-based drug design for targeting hydrophobic enzyme pockets. The trifluoromethyl group enhances metabolic stability and binding affinity .
Q. How is this compound utilized in studying reaction mechanisms (e.g., halogen exchange or fluorination)?
The bromo and fluoro substituents act as probes for studying nucleophilic aromatic substitution (SNAr) kinetics. Competitive isotopic labeling (e.g., ¹⁸O in methanol) can elucidate hydroxyl group reactivity in esterification or oxidation pathways .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in multi-step syntheses involving this compound?
- Detailed Reaction Logs : Document exact stoichiometry, solvent batches, and catalyst lots.
- Quality Control : Use in-line analytics (e.g., FTIR for reaction monitoring) to confirm intermediate formation.
- Cross-Validation : Compare NMR/MS data with published spectra of analogous compounds (e.g., benzo[b]thiophene derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
